4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one
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Overview
Description
4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-(4-chlorobenzyl)-1H-pyrazol-5(4H)-one
- 4-amino-1-(4-nitrobenzyl)-1H-pyrazol-5(4H)-one
- 4-amino-1-(4-methylbenzyl)-1H-pyrazol-5(4H)-one
Uniqueness
4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-amino-2-[(4-methoxyphenyl)methyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O2/c1-16-9-4-2-8(3-5-9)7-14-11(15)10(12)6-13-14/h2-6,10H,7,12H2,1H3 |
InChI Key |
UVKTUWDZSUIILS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(C=N2)N |
Origin of Product |
United States |
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